molecular formula C10H12O3 B1361442 4-Methoxy-3-(methoxymethyl)benzaldehyde CAS No. 76646-41-8

4-Methoxy-3-(methoxymethyl)benzaldehyde

Cat. No.: B1361442
CAS No.: 76646-41-8
M. Wt: 180.2 g/mol
InChI Key: SSPSDHKFVVPEOE-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, featuring methoxy and methoxymethyl substituents on the aromatic ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-3-(methoxymethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with formaldehyde and methanol under acidic conditions. This process typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the methoxymethyl group.

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and methoxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.

Major Products

    Oxidation: 4-Methoxy-3-(methoxymethyl)benzoic acid.

    Reduction: 4-Methoxy-3-(methoxymethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(methoxymethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(methoxymethyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic attack. The methoxy and methoxymethyl groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the methoxymethyl group, making it less versatile in certain reactions.

    3-Methoxybenzaldehyde: The methoxy group is positioned differently, affecting its reactivity.

    4-Methoxy-3-methylbenzaldehyde: Contains a methyl group instead of a methoxymethyl group, leading to different chemical properties.

Uniqueness

4-Methoxy-3-(methoxymethyl)benzaldehyde is unique due to the presence of both methoxy and methoxymethyl groups, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules.

Biological Activity

4-Methoxy-3-(methoxymethyl)benzaldehyde (C10H12O3), a derivative of benzaldehyde, has garnered attention for its diverse biological activities. This compound features two methoxy groups, which enhance its reactivity and interaction with biological systems. The following sections detail the compound's biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant research findings and case studies.

  • Molecular Formula : C10H12O3
  • Molecular Weight : 180.2 g/mol
  • Structure : Characterized by a benzaldehyde backbone with methoxy and methoxymethyl substituents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.

  • Study Findings :
    • The compound showed activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria.
    • In vitro assays revealed that it effectively disrupted microbial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Inflammatory responses are critical in various diseases, and compounds that can modulate these responses are of great interest.

  • Mechanism :
    • This compound appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
    • It may also interfere with signaling pathways associated with inflammation, such as NF-kB activation.

Antioxidant Properties

Antioxidant activity is another notable feature of this compound. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress.

  • Research Insights :
    • Studies have shown that the compound can ameliorate oxidative damage in cellular models, suggesting its potential as a protective agent against oxidative stress-related diseases .
    • It was found to enhance the expression of antioxidant enzymes like TrxR1 and HO-1 in keratinocyte models exposed to oxidative stress .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure SimilarityUnique Features
4-MethoxybenzaldehydeContains a methoxy groupLacks the methoxymethyl substituent
3-Methoxy-4-methylbenzaldehydeSimilar methoxy positioningContains a methyl group instead of methoxymethyl
4-Methoxy-3-hydroxybenzaldehydeHydroxyl group instead of methoxymethylExhibits different polarity and hydrogen bonding potential

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy :
    • A study conducted on various bacterial strains demonstrated that this compound could inhibit growth effectively at low concentrations, making it a candidate for further pharmaceutical development.
  • Anti-inflammatory Research :
    • In a controlled laboratory setting, the compound was administered to models exhibiting inflammatory responses. Results showed a significant reduction in inflammatory markers compared to untreated controls.
  • Oxidative Stress Mitigation :
    • Research involving keratinocytes treated with hydrogen peroxide indicated that treatment with the compound reduced cell death and increased survival rates due to its antioxidant properties .

Properties

IUPAC Name

4-methoxy-3-(methoxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-7-9-5-8(6-11)3-4-10(9)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPSDHKFVVPEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351736
Record name 4-methoxy-3-(methoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76646-41-8
Record name 4-methoxy-3-(methoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the key structural features of 4-Methoxy-3-(methoxymethyl)benzaldehyde?

A1: this compound is an organic compound characterized by a benzene ring with three substituents:

    Q2: What types of intermolecular interactions are observed in the crystal structure of this compound?

    A2: The crystal structure analysis reveals that the only intermolecular interactions present are very weak C-H⋯π interactions []. This suggests that the molecules pack relatively loosely in the solid state, primarily influenced by van der Waals forces.

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